8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one: is a heterocyclic compound that features a benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of ortho-aminophenol with allyl bromide under basic conditions to form the intermediate, followed by cyclization to yield the desired benzoxazine derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3-Benzoxazine-3(4H)-one
- 2H-1,4-Benzoxazine-3(4H)-one
- 2H-1,3-Benzothiazine-3(4H)-one
Uniqueness
8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the allyl group, which can enhance its reactivity and potential applications. The allyl group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C11H11NO2 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
8-prop-2-enyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H11NO2/c1-2-4-8-5-3-6-9-11(8)14-7-10(13)12-9/h2-3,5-6H,1,4,7H2,(H,12,13) |
InChI Key |
HNQCTKVOLVBTCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C2C(=CC=C1)NC(=O)CO2 |
Origin of Product |
United States |
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